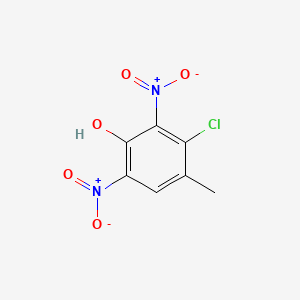

3-Chloro-4-methyl-2,6-dinitrophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

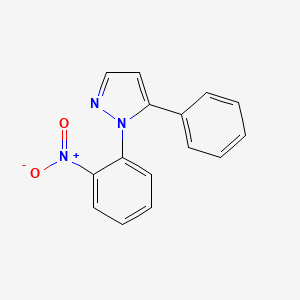

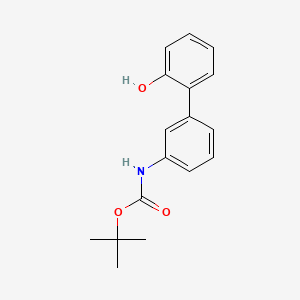

3-Chloro-4-methyl-2,6-dinitrophenol is a chemical compound with the CAS Number: 1330750-45-2 . It has a molecular weight of 232.58 . The IUPAC name for this compound is 3-chloro-4-methyl-2,6-dinitrophenol .

Molecular Structure Analysis

The linear formula for 3-Chloro-4-methyl-2,6-dinitrophenol is C7H5ClN2O5 . The InChI code for this compound is 1S/C7H5ClN2O5/c1-3-2-4 (9 (12)13)7 (11)6 (5 (3)8)10 (14)15/h2,11H,1H3 .科学的研究の応用

Environmental Impact Assessment

Research by Krijgsheld and Gen (1986) evaluated the contamination of the aquatic environment by chlorophenols, including compounds related to 3-Chloro-4-methyl-2,6-dinitrophenol. They found that chlorophenols generally exert moderate toxic effects on mammalian and aquatic life, although long-term exposure could significantly harm fish. The study also highlighted the compounds' persistence in the environment, which varies based on the presence of biodegrading microflora and environmental conditions, and their low bioaccumulation potential despite their strong organoleptic effect K. Krijgsheld & A. D. Gen, 1986.

Wastewater Treatment

Goodwin et al. (2018) investigated treatment options for managing wastewater produced by the pesticide industry, which contains a high concentration of toxic pollutants, including chlorinated phenols. They suggested that biological processes, such as membrane bioreactors combined with granular activated carbon, could effectively remove up to 80-90% of these compounds. This combination potentially produces high-quality effluent, highlighting the importance of experimental evaluations to confirm process design and efficiency L. Goodwin, I. Carra, P. Campo, & A. Soares, 2018.

Analytical Methods and Applications

Research on the analytical methods for identifying amino acid derivatives has shown the continual application of dinitrophenyl derivatives, including those related to 3-Chloro-4-methyl-2,6-dinitrophenol, in protein sequencing. Bhushan and Reddy (1989) reviewed literature post-1972 for thin layer chromatography analysis of dansyl- and dinitrophenyl-amino acids, crucial for protein sequence identification. This highlights the role of such compounds in advancing protein sequencing techniques R. Bhushan & G. Reddy, 1989.

Safety and Hazards

The safety data sheet for 2-Methyl-4,6-dinitrophenol, a related compound, indicates that it is fatal if swallowed, in contact with skin, or if inhaled. It causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing genetic defects. It is also very toxic to aquatic life with long-lasting effects .

作用機序

Target of Action

Similar compounds such as 2,4-dinitrophenol are known to target the mitochondria, causing dose-dependent mitochondrial uncoupling .

Mode of Action

It can be inferred from the related compound 2,4-dinitrophenol, which causes dose-dependent mitochondrial uncoupling, leading to the rapid loss of atp as heat .

Biochemical Pathways

A related compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium .

Result of Action

Related compounds such as 2,4-dinitrophenol are known to cause uncontrolled hyperthermia — up to 44 °c (111 °f) — and death in case of overdose .

特性

IUPAC Name |

3-chloro-4-methyl-2,6-dinitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O5/c1-3-2-4(9(12)13)7(11)6(5(3)8)10(14)15/h2,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFPPEHPQLGLCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716687 |

Source

|

| Record name | 3-Chloro-4-methyl-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-methyl-2,6-dinitrophenol | |

CAS RN |

1330750-45-2 |

Source

|

| Record name | Phenol, 3-chloro-4-methyl-2,6-dinitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-methyl-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B597676.png)

![3-Hydroxy-4-({N-[3-hydroxy-6-methyl-4-(norleucylamino)heptanoyl]alanyl}amino)-6-methylheptanoic acid](/img/structure/B597684.png)

![[bis(3,5-dimethylphenyl)-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane;hydrochloride](/img/structure/B597693.png)